1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride
CAS No.: 102233-26-1
Cat. No.: VC20806133
Molecular Formula: C19H22ClN3O2S
Molecular Weight: 391.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102233-26-1 |
|---|---|
| Molecular Formula | C19H22ClN3O2S |
| Molecular Weight | 391.9 g/mol |
| IUPAC Name | [4-(2-hydroxyethyl)piperazin-1-yl]-phenothiazin-10-ylmethanone;hydrochloride |
| Standard InChI | InChI=1S/C19H21N3O2S.ClH/c23-14-13-20-9-11-21(12-10-20)19(24)22-15-5-1-3-7-17(15)25-18-8-4-2-6-16(18)22;/h1-8,23H,9-14H2;1H |
| Standard InChI Key | OAQAQPKSCPDCBO-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCO)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
| Canonical SMILES | C1CN(CCN1CCO)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
Introduction
Chemical Identity and Structure
Basic Information
1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride is characterized by several key identifiers that define its chemical identity. The compound is registered in multiple chemical databases with consistent information regarding its structure and properties.
| Parameter | Value |
|---|---|
| CAS Registry Number | 102233-26-1 |
| PubChem CID | 377580 |
| Molecular Formula | C19H22ClN3O2S |
| Molecular Weight | 391.9 g/mol |
| IUPAC Name | [4-(2-hydroxyethyl)piperazin-1-yl]-phenothiazin-10-ylmethanone;hydrochloride |
| Parent Compound | CID 377581 ([4-(2-Hydroxyethyl)piperazin-1-yl]-phenothiazin-10-yl-methanone) |
The compound was created in the PubChem database on March 26, 2005, with the most recent modification on February 22, 2025, indicating ongoing curation of its chemical information .
Structural Characteristics
The molecular structure consists of several key functional groups that contribute to its chemical behavior and potential biological activity:
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A phenothiazine tricyclic system, which forms the core structure
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A carbonyl (C=O) group that connects the phenothiazine moiety to the piperazine ring
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A piperazine ring (six-membered heterocycle containing two nitrogen atoms)
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A hydroxyethyl group attached to one of the piperazine nitrogen atoms
Chemical Identifiers
For precise chemical identification and database cross-referencing, the following standardized descriptors are available:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C19H21N3O2S.ClH/c23-14-13-20-9-11-21(12-10-20)19(24)22-15-5-1-3-7-17(15)25-18-8-4-2-6-16(18)22;/h1-8,23H,9-14H2;1H |
| InChIKey | OAQAQPKSCPDCBO-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCO)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
| DSSTox Substance ID | DTXSID60144813 |
| NSC Number | 659149 |
| Wikidata | Q83009081 |
These identifiers ensure unambiguous identification of the compound across different chemical databases and research publications .
Alternative Names and Synonyms
The compound is known by several synonyms in scientific and regulatory contexts:
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4-(Phenothiazin-10-ylcarbonyl)-1-piperazineethanol hydrochloride
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1-(2-Hydroxyethyl)-4-(phenothiazin-10-yl)carbonylpiperazine, hydrochloride
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Methanone, [4-(2-hydroxyethyl)-1-piperazinyl]-10H-phenothiazin-10-yl-, hydrochloride (1:1)
Physical and Chemical Properties
Fundamental Properties
The physical and chemical properties of 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride determine its behavior in different environments and its potential applications.
| Property | Description |
|---|---|
| Physical State | Crystalline solid (typical for phenothiazine derivatives) |
| Molecular Weight | 391.9 g/mol |
| Salt Form | Hydrochloride salt |
| Functional Groups | Phenothiazine core, carbonyl group, piperazine ring, hydroxyl group |
| Solubility | Enhanced water solubility due to hydrochloride salt formation |
The hydrochloride salt form enhances the compound's solubility and stability compared to its free base form, which is advantageous for various applications including pharmaceutical formulations .
Chemical Reactivity
The compound's reactivity is influenced by its multiple functional groups:
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The phenothiazine core contains a sulfur atom within a heterocyclic system, contributing to its chemical and pharmacological properties
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The carbonyl group can participate in nucleophilic addition reactions
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The piperazine ring contains two nitrogen atoms that can act as bases or nucleophiles
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The hydroxyethyl group contains a primary alcohol that can undergo esterification or oxidation reactions
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The hydrochloride salt formation affects the compound's ionization state, influencing its solubility and reactivity in various solvents
Synthesis and Preparation
General Synthetic Approach
The synthesis of 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride typically involves a series of chemical reactions to connect the phenothiazine core to the piperazineethanol moiety.
The general synthetic route involves the reaction of phenothiazine derivatives with piperazineethanol in the presence of a carbonyl-forming reagent. This process is facilitated by using carbonyl chloride derivatives under basic conditions to form the carbonyl linkage between the phenothiazine and piperazine rings.
Biological and Pharmacological Properties
Relation to Phenothiazine Class
As a member of the phenothiazine class, 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride shares structural features with compounds known for significant biological activities. Phenothiazine derivatives have been extensively studied for their therapeutic potential, particularly in neuropsychiatry.
| Potential Activity | Mechanism |
|---|---|
| Antipsychotic Effects | Blocking dopamine receptors in the brain, particularly D2 receptors |
| Neuroleptic Properties | Management of symptoms in schizophrenia and other psychiatric disorders |
| Histamine Antagonism | H1 receptor antagonism contributing to sedative effects |
| Anticholinergic Activity | Muscarinic receptor antagonism |
| Adrenergic Blockade | α-adrenergic receptor antagonism |
These potential activities are inferred based on structural similarities to other phenothiazine derivatives rather than specific studies on this compound.
Structure-Activity Relationship Considerations
The specific structural elements of 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride that may influence its biological activity include:
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The phenothiazine core, which is essential for interaction with various neurotransmitter receptors
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The piperazine ring, which often enhances CNS penetration and modifies receptor binding profiles
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The hydroxyethyl group, which can affect the compound's pharmacokinetic properties
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The carbonyl linkage, which provides a specific spatial arrangement between the phenothiazine and piperazine moieties
These structural features collectively determine the compound's potential receptor binding profile and pharmacological effects.
Research Applications and Status
Current Research Applications
The current applications of 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride appear to be primarily in research contexts:
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As a chemical intermediate or building block in medicinal chemistry
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In structure-activity relationship studies of phenothiazine derivatives
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As an analytical reference standard
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In pharmacological screening programs exploring novel therapeutic agents
Comparison with Related Compounds
The structural relationship between 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride and other phenothiazine derivatives provides context for understanding its potential applications:
| Compound | Structural Difference | Notable Properties |
|---|---|---|
| 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride | Base compound | Subject of current analysis |
| Fluphenazine | Contains trifluoromethyl group and different linker | Established antipsychotic medication |
| Other phenothiazine derivatives | Various substitution patterns | Range of pharmacological activities |
The trifluoromethyl-substituted analog mentioned in search result represents a related compound (Parmodalin) with structural modifications that potentially alter its pharmacological profile .
Analytical Methods and Characterization
Identification Techniques
Several analytical techniques are typically employed to characterize and identify 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry (MS) for molecular weight verification
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Infrared (IR) spectroscopy for functional group identification
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Elemental analysis for compositional verification
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X-ray crystallography for three-dimensional structural determination
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